molecular formula C13H10Cl2N2O4S B2859700 5-(5,6-Dichloropyridine-3-sulfonamido)-2-methylbenzoic acid CAS No. 1384622-96-1

5-(5,6-Dichloropyridine-3-sulfonamido)-2-methylbenzoic acid

Cat. No.: B2859700
CAS No.: 1384622-96-1
M. Wt: 361.19
InChI Key: CFJXLWIOZIHLLP-UHFFFAOYSA-N
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Description

5-(5,6-Dichloropyridine-3-sulfonamido)-2-methylbenzoic acid is a complex organic compound that features a sulfonamide group attached to a dichloropyridine ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-Dichloropyridine-3-sulfonamido)-2-methylbenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The dichloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can yield 5-(5,6-Dichloropyridine-3-sulfonamido)-2-carboxybenzoic acid.

    Reduction: Reduction of the sulfonamide group can produce 5-(5,6-Dichloropyridine-3-aminomethyl)-2-methylbenzoic acid.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5,6-Dichloropyridine-3-sulfonamido)-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(5,6-Dichloropyridine-3-sulfonamido)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloropyridine-3-sulfonamide
  • 2-Methylbenzoic acid
  • 5,6-Dichloropyridine-3-amine

Uniqueness

5-(5,6-Dichloropyridine-3-sulfonamido)-2-methylbenzoic acid is unique due to its combination of a sulfonamide group with a dichloropyridine ring and a methylbenzoic acid moiety. This structure provides a unique set of chemical properties and potential biological activities that are not found in the individual components alone.

Properties

IUPAC Name

5-[(5,6-dichloropyridin-3-yl)sulfonylamino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-7-2-3-8(4-10(7)13(18)19)17-22(20,21)9-5-11(14)12(15)16-6-9/h2-6,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJXLWIOZIHLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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